molecular formula C18H25N3OS2 B12645342 Thiourea, N-(2-(3-(hexyloxy)phenyl)ethyl)-N'-2-thiazolyl- CAS No. 172505-81-6

Thiourea, N-(2-(3-(hexyloxy)phenyl)ethyl)-N'-2-thiazolyl-

Cat. No.: B12645342
CAS No.: 172505-81-6
M. Wt: 363.5 g/mol
InChI Key: JBJMJOZCKSQFNY-UHFFFAOYSA-N
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Description

Thiourea, N-(2-(3-(hexyloxy)phenyl)ethyl)-N’-2-thiazolyl- is an organosulfur compound that belongs to the class of thioureas Thioureas are known for their diverse biological and chemical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiourea derivatives typically involves the reaction of amines with carbon disulfide or isocyanates. For the specific compound Thiourea, N-(2-(3-(hexyloxy)phenyl)ethyl)-N’-2-thiazolyl-, the synthetic route may involve the following steps:

    Condensation Reaction: The reaction of 2-(3-(hexyloxy)phenyl)ethylamine with carbon disulfide to form the corresponding dithiocarbamate.

    Cyclization: The dithiocarbamate intermediate undergoes cyclization with a thiazolyl isocyanate to form the desired thiourea derivative.

Industrial Production Methods

Industrial production of thiourea derivatives often involves large-scale reactions using similar synthetic routes. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pressure conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Thiourea derivatives, including Thiourea, N-(2-(3-(hexyloxy)phenyl)ethyl)-N’-2-thiazolyl-, undergo various chemical reactions such as:

    Oxidation: Thioureas can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: Reduction reactions can convert thioureas to corresponding amines.

    Substitution: Thioureas can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides or alkoxides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfinyl and sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiourea derivatives depending on the nucleophile used.

Scientific Research Applications

Thiourea, N-(2-(3-(hexyloxy)phenyl)ethyl)-N’-2-thiazolyl- has several scientific research applications:

    Chemistry: Used as intermediates in organic synthesis and as catalysts in various chemical reactions.

    Biology: Exhibits potential antibacterial, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its biological activities.

    Industry: Utilized in the production of dyes, elastomers, and photographic films.

Mechanism of Action

The mechanism of action of Thiourea, N-(2-(3-(hexyloxy)phenyl)ethyl)-N’-2-thiazolyl- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and proteins, inhibiting their activity.

    Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and inflammation, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiourea: A simpler analog with a similar structure but lacking the hexyloxyphenyl and thiazolyl groups.

    N,N’-Diphenylthiourea: Contains phenyl groups instead of hexyloxyphenyl and thiazolyl groups.

    N-Methyl-N’-phenylthiourea: Contains a methyl group and a phenyl group.

Uniqueness

Thiourea, N-(2-(3-(hexyloxy)phenyl)ethyl)-N’-2-thiazolyl- is unique due to the presence of the hexyloxyphenyl and thiazolyl groups, which enhance its chemical reactivity and biological activity compared to simpler thiourea derivatives.

Properties

CAS No.

172505-81-6

Molecular Formula

C18H25N3OS2

Molecular Weight

363.5 g/mol

IUPAC Name

1-[2-(3-hexoxyphenyl)ethyl]-3-(1,3-thiazol-2-yl)thiourea

InChI

InChI=1S/C18H25N3OS2/c1-2-3-4-5-12-22-16-8-6-7-15(14-16)9-10-19-17(23)21-18-20-11-13-24-18/h6-8,11,13-14H,2-5,9-10,12H2,1H3,(H2,19,20,21,23)

InChI Key

JBJMJOZCKSQFNY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=CC(=C1)CCNC(=S)NC2=NC=CS2

Origin of Product

United States

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